molecular formula C22H21F3N2O3 B10942891 {4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

{4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone

Cat. No.: B10942891
M. Wt: 418.4 g/mol
InChI Key: VGJINBHGNNKREB-UHFFFAOYSA-N
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Description

The compound {4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone is a complex organic molecule that features both an indene and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[(2,3-dihydro-1H-inden-5-yloxy)methyl]phenyl}[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone typically involves multiple steps:

    Formation of the Indene Moiety: The indene moiety can be synthesized through the cyclization of appropriate precursors under acidic conditions.

    Attachment of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts alkylation reaction.

    Formation of the Pyrazole Moiety: The pyrazole ring is formed through the reaction of hydrazine with a suitable diketone.

    Final Coupling: The final step involves coupling the indene and pyrazole moieties through a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and methyl groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the methanone moiety.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the phenyl and pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and strong acids or bases are employed depending on the type of substitution.

Major Products

    Oxidation: Oxidation can lead to the formation of carboxylic acids or ketones.

    Reduction: Reduction typically yields alcohols or alkanes.

    Substitution: Substitution reactions can produce a variety of derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in catalytic reactions.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural features.

    Receptor Binding: It can bind to specific receptors, making it useful in drug design.

Medicine

    Diagnostics: It can be used in diagnostic assays due to its unique chemical properties.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application:

    Enzyme Inhibition: It binds to the active site of enzymes, preventing substrate binding and subsequent reactions.

    Receptor Binding: The compound interacts with specific receptors, modulating their activity and triggering downstream signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Indene Derivatives: Compounds with similar indene moieties.

    Pyrazole Derivatives: Compounds featuring the pyrazole ring.

Uniqueness

    Structural Complexity: The combination of indene and pyrazole moieties in a single molecule is unique.

Properties

Molecular Formula

C22H21F3N2O3

Molecular Weight

418.4 g/mol

IUPAC Name

[4-(2,3-dihydro-1H-inden-5-yloxymethyl)phenyl]-[5-hydroxy-3-methyl-5-(trifluoromethyl)-4H-pyrazol-1-yl]methanone

InChI

InChI=1S/C22H21F3N2O3/c1-14-12-21(29,22(23,24)25)27(26-14)20(28)17-7-5-15(6-8-17)13-30-19-10-9-16-3-2-4-18(16)11-19/h5-11,29H,2-4,12-13H2,1H3

InChI Key

VGJINBHGNNKREB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(C1)(C(F)(F)F)O)C(=O)C2=CC=C(C=C2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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